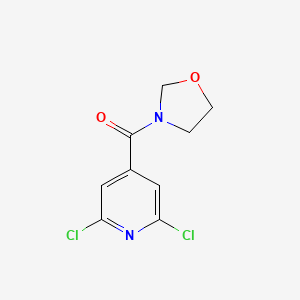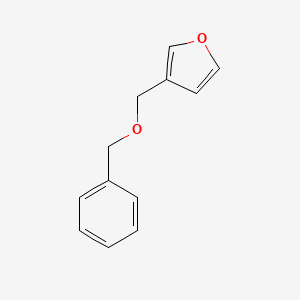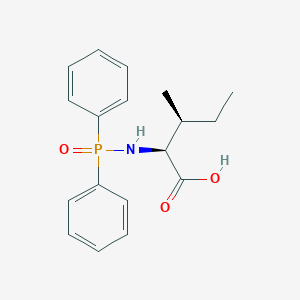
3-Pyridinecarboxylic acid, (trimethylpyrazinyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a nicotinate ester linked to a trimethylpyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate typically involves the esterification of nicotinic acid with (3,5,6-Trimethylpyrazin-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Pyrazine-N-oxides.
Reduction: (3,5,6-Trimethylpyrazin-2-yl)methanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate involves its interaction with specific molecular targets. The nicotinate moiety can interact with nicotinic acid receptors, while the pyrazine ring may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,5,6-Trimethylpyrazin-2-yl)methanol: A related compound with similar structural features but different functional groups.
(3,5,6-Trimethylpyrazin-2-yl)methyl acetate: Another ester derivative with different ester moiety.
(3,5,6-Trimethylpyrazin-2-yl)methyl benzoate: A compound with a benzoate ester instead of a nicotinate ester.
Uniqueness
(3,5,6-Trimethylpyrazin-2-yl)methyl nicotinate is unique due to its combination of a nicotinate ester and a trimethylpyrazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the nicotinate ester can enhance the compound’s solubility and bioavailability, making it a valuable candidate for drug development.
Properties
CAS No. |
595598-66-6 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
(3,5,6-trimethylpyrazin-2-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(2)17-13(11(3)16-9)8-19-14(18)12-5-4-6-15-7-12/h4-7H,8H2,1-3H3 |
InChI Key |
VGEJYFJPSPQAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)COC(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)



![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)

![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)

![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
